molecular formula C23H20NO2P B186339 Ethyl cyano(triphenylphosphoranylidene)acetate CAS No. 13504-72-8

Ethyl cyano(triphenylphosphoranylidene)acetate

Cat. No. B186339
CAS RN: 13504-72-8
M. Wt: 373.4 g/mol
InChI Key: ZTDOSQRNLVWAJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl cyano(triphenylphosphoranylidene)acetate, commonly known as ethyl cyanoacetate, is a versatile compound that has been widely used in various fields of research. It has been synthesized using different methods and has shown promising results in scientific research applications.

Mechanism Of Action

The mechanism of action of ethyl cyanoacetate involves the nucleophilic addition of the cyano group to the carbonyl group of the substrate, followed by the elimination of the leaving group. This reaction leads to the formation of a new carbon-carbon bond and the introduction of a cyano group into the substrate.

Biochemical And Physiological Effects

Ethyl cyanoacetate has been shown to have various biochemical and physiological effects. It has been reported to have anticoagulant, anti-inflammatory, and antitumor activities. It has also been shown to induce apoptosis in cancer cells and inhibit the growth of bacteria and fungi.

Advantages And Limitations For Lab Experiments

The advantages of using ethyl cyanoacetate in lab experiments include its versatility, ease of synthesis, and low cost. It can be easily synthesized using various methods and can be used as a building block for the synthesis of various compounds. However, it has some limitations, such as its low solubility in water and its toxicity at high concentrations.

Future Directions

There are several future directions for the research on ethyl cyanoacetate. One direction is the synthesis of new derivatives with improved properties, such as increased solubility and decreased toxicity. Another direction is the investigation of its potential as a drug delivery system, as it has been shown to have good biocompatibility. Additionally, the exploration of its potential as a catalyst in organic synthesis and material science is also a promising direction for future research.
Conclusion:
Ethyl cyanoacetate is a versatile compound that has been widely used in various fields of research. It has been synthesized using different methods and has shown promising results in scientific research applications. Its mechanism of action involves the nucleophilic addition of the cyano group to the carbonyl group of the substrate, leading to the formation of a new carbon-carbon bond and the introduction of a cyano group into the substrate. Ethyl cyanoacetate has various biochemical and physiological effects, such as anticoagulant, anti-inflammatory, and antitumor activities. Its advantages in lab experiments include its versatility, ease of synthesis, and low cost, while its limitations include its low solubility in water and its toxicity at high concentrations. There are several future directions for the research on ethyl cyanoacetate, including the synthesis of new derivatives, investigation of its potential as a drug delivery system, and exploration of its potential as a catalyst in organic synthesis and material science.

Synthesis Methods

Ethyl cyanoacetate can be synthesized using various methods, including the malonic ester synthesis, the Knoevenagel condensation, and the Michael addition reaction. The malonic ester synthesis involves the reaction of diethyl malonate with sodium ethoxide, followed by the addition of ethyl cyanoacetate. The Knoevenagel condensation involves the reaction of ethyl cyanoacetate with an aldehyde or ketone in the presence of a base. The Michael addition reaction involves the reaction of ethyl cyanoacetate with an α,β-unsaturated ketone or aldehyde in the presence of a base.

Scientific Research Applications

Ethyl cyanoacetate has been widely used in scientific research applications, including organic synthesis, medicinal chemistry, and material science. It has been used as a building block for the synthesis of various compounds, such as β-keto esters, α-cyano esters, and α,β-unsaturated esters. It has also been used as a precursor for the synthesis of pharmaceuticals, such as anticoagulants, anti-inflammatory agents, and antitumor agents. In material science, it has been used as a starting material for the synthesis of polymers, resins, and adhesives.

properties

CAS RN

13504-72-8

Product Name

Ethyl cyano(triphenylphosphoranylidene)acetate

Molecular Formula

C23H20NO2P

Molecular Weight

373.4 g/mol

IUPAC Name

ethyl 2-cyano-2-(triphenyl-λ5-phosphanylidene)acetate

InChI

InChI=1S/C23H20NO2P/c1-2-26-23(25)22(18-24)27(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-17H,2H2,1H3

InChI Key

ZTDOSQRNLVWAJF-UHFFFAOYSA-N

SMILES

CCOC(=O)C(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C#N

Canonical SMILES

CCOC(=O)C(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C#N

Other CAS RN

13504-72-8

Origin of Product

United States

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